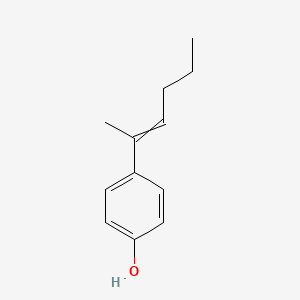

4-(Hex-2-en-2-yl)phenol

Description

Overview of Alkylphenols and their Significance in Chemical Research

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. roadmaptozero.com They are synthesized industrially through the alkylation of phenols with alkenes. wikipedia.org This class of compounds has garnered significant attention in chemical research due to their widespread use and diverse applications.

Historical Context of Alkylphenol Discovery and Initial Research

The use of alkylphenols dates back nearly half a century, with their initial applications primarily in detergents and as fuel additives. roadmaptozero.com Over time, their utility expanded into various industrial processes. Research into alkylphenols, particularly those with long chains like nonylphenol and octylphenol (B599344), grew from the 1980s onward due to concerns about their environmental presence and potential biological effects. d-nb.info Early studies focused on their synthesis, properties, and their role as intermediates in the production of other commercially valuable chemicals. researchgate.net

Classification and Structural Diversity within the Alkylphenol Class

Alkylphenols are broadly classified based on the nature of the alkyl group attached to the phenol ring. This alkyl chain can vary in length, leading to compounds such as butylphenol, octylphenol, nonylphenol, and dodecylphenol. roadmaptozero.com The position of the alkyl group on the phenol ring (ortho, meta, or para) also contributes to the structural diversity of these compounds. Furthermore, the alkyl group itself can be linear or branched, and can contain sites of unsaturation, as seen in alkenylphenols. This structural variety gives rise to a wide range of physical and chemical properties within the alkylphenol class. For instance, methylphenols and ethylphenols are also considered alkylphenols, though they are more commonly known by their specific names, cresols and xylenols. wikipedia.org

Table 1: Classification of Common Alkylphenols

| Class | Alkyl Chain Length | Example |

| Short-Chain | 1-3 carbons | Propylphenol |

| Medium-Chain | 4-8 carbons | Butylphenol, Octylphenol |

| Long-Chain | 9+ carbons | Nonylphenol, Dodecylphenol |

Contemporary Research Landscape of Alkylphenolic Compounds

Current research on alkylphenolic compounds is multifaceted. A significant area of investigation revolves around their synthesis and application in various fields. For example, they are used as precursors for detergents, as components in phenolic resins, and as building blocks for fragrances, thermoplastic elastomers, antioxidants, and fire retardants. wikipedia.org They are also utilized in the production of agricultural chemicals.

Another major focus of contemporary research is the environmental fate and potential biological effects of alkylphenols. nih.govbcpp.org Studies have investigated their presence in wastewater, rivers, and sediments, as well as their potential to act as endocrine-disrupting chemicals. d-nb.infoacs.orgresearchgate.net Research is also ongoing to develop more environmentally benign alternatives and to improve methods for their removal from the environment. researchgate.net Furthermore, the unique chemical properties of specific alkylphenols continue to be explored for novel applications, including their use in the synthesis of complex molecules and functional materials. nih.govredalyc.org

Chemical Structure and Nomenclature of 4-(Hex-2-en-2-yl)phenol

Molecular Architecture and Isomeric Considerations of Alkenylphenols

Alkenylphenols are a subclass of alkylphenols where the alkyl substituent contains at least one carbon-carbon double bond. The molecular architecture of these compounds consists of a phenolic core (a hydroxyl group attached to a benzene (B151609) ring) and an alkenyl side chain. The position of the alkenyl group on the phenol ring and the location of the double bond within the alkenyl chain can vary, leading to a number of possible isomers. google.com

Unique Structural Features of the this compound Moiety

The compound this compound possesses a distinct molecular structure. The "phenol" component indicates a hydroxyl group (-OH) attached to a benzene ring. The substituent is located at the para-position (position 4) relative to the hydroxyl group.

The substituent itself is a hexenyl group, specifically "hex-2-en-2-yl". This nomenclature indicates a six-carbon chain ("hex") with a double bond ("en") located at the second carbon position. The "-2-yl" signifies that the point of attachment of this hexenyl group to the phenol ring is at the second carbon of the hexenyl chain.

A key structural feature is the presence of the double bond within the alkyl chain, which introduces rigidity and planarity to that portion of the molecule. This feature also presents the possibility of E/Z isomerism around the C2-C3 double bond of the hexenyl chain, which would result in two different spatial arrangements of the atoms. The presence of both a hydrophilic phenolic hydroxyl group and a lipophilic hexenyl chain gives the molecule amphiphilic character.

Scope and Objectives of Academic Research on this compound

A thorough investigation into academic and scientific databases reveals no specific research focused solely on this compound. Consequently, there are no established scopes or objectives for academic research pertaining to this compound.

In general, research on novel phenol derivatives often aims to:

Develop efficient and scalable synthesis methods.

Characterize their chemical and physical properties.

Investigate their potential biological activities, such as antioxidant, antimicrobial, or anti-inflammatory effects, which are common among phenolic compounds.

Explore their applications in materials science, agriculture, or pharmacology.

However, it must be explicitly stated that these general objectives have not been applied to this compound in any documented research. The scientific community has not directed its attention to this particular molecule, and as such, there are no detailed research findings or data to report.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63347-40-0 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-hex-2-en-2-ylphenol |

InChI |

InChI=1S/C12H16O/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9,13H,3-4H2,1-2H3 |

InChI Key |

KWAMBQZBFXVTIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 4 Hex 2 En 2 Yl Phenol

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 4-(Hex-2-en-2-yl)phenol, with each technique offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the complete structural assignment of this compound, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the phenolic ring are chemically non-equivalent, typically resulting in two doublets. docbrown.infodocbrown.info The hydroxyl proton (-OH) would appear as a singlet, whose chemical shift can vary depending on the solvent and concentration. docbrown.inforsc.org The hexenyl side chain would produce a complex set of signals, including those for the vinylic, allylic, and aliphatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the aromatic carbons. docbrown.info The carbon atom attached to the hydroxyl group (C1) would be the most deshielded among the ring carbons. docbrown.inforsc.org The remaining carbons of the hexenyl chain, including the two sp² hybridized carbons of the double bond, would also give rise to characteristic signals.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Phenolic -OH | Singlet | - |

| Aromatic CH (ortho to -OH) | Doublet | 115-117 ppm |

| Aromatic CH (meta to -OH) | Doublet | 129-131 ppm |

| Aromatic C (ipso to -OH) | - | 154-156 ppm |

| Aromatic C (ipso to hexenyl) | - | 130-135 ppm |

| Olefinic CH | Triplet/Multiplet | 120-140 ppm |

| Olefinic C | - | 120-140 ppm |

| Allylic CH₂ | Multiplet | 25-35 ppm |

| Aliphatic CH₂ | Multiplet | 20-30 ppm |

| Terminal CH₃ | Triplet | 13-15 ppm |

| Allylic CH₃ | Singlet/Doublet | 15-25 ppm |

Note: Predicted chemical shifts (ppm) are relative to TMS and based on typical values for similar phenolic and olefinic structures.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₆O), the monoisotopic mass is 176.120115 g/mol . epa.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 176. The fragmentation pattern is dictated by the structure, involving cleavages in the hexenyl side chain and rearrangements of the phenolic ring. A prominent fragmentation pathway for alkylphenols is the benzylic cleavage, which would lead to the formation of a stable ion. The loss of alkyl fragments from the side chain is also a common pathway. For instance, cleavage of the bond between the second and third carbon of the hexenyl chain could result in a significant fragment ion. The base peak in the mass spectrum of many simple phenols is often the molecular ion itself. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Possible Fragment Ion | Notes |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 161 | [M - CH₃]⁺ | Loss of a methyl group |

| 147 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 133 | [M - C₃H₇]⁺ | Loss of a propyl group (Benzylic cleavage) |

| 107 | [HOC₆H₄CH₂]⁺ | Phenolic tropylium-type ion |

| 94 | [C₆H₅OH]⁺ | Phenol (B47542) ion from side-chain loss |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. rsc.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. Additionally, the C=C stretching of the alkene in the hexenyl chain would produce a band around 1640-1680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The phenolic group acts as a chromophore. Phenol and its derivatives typically exhibit two absorption bands in the UV region. redalyc.org These correspond to the π → π* transitions of the benzene ring. For this compound, these bands are expected around 220 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the aromatic ring.

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers or impurities.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For the analysis of phenols, GC is frequently used, often with a flame ionization detector (FID). epa.govepa.gov The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The purity of a this compound sample can be determined by the presence of a single major peak, with the peak area corresponding to its relative concentration. GC can also separate isomers with different boiling points or polarities, such as positional isomers (e.g., 2-(Hex-2-en-2-yl)phenol) or geometric isomers of the hexenyl chain (E/Z isomers). epa.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of phenolic compounds, particularly for those that are less volatile or thermally sensitive. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile (B52724)/water mixture), is commonly employed. researchgate.net Separation is based on the hydrophobicity of the compounds. This method is effective for assessing purity and separating this compound from other related phenolic compounds that may be present in a mixture. nih.govresearchgate.net

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a more powerful tool for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. thermofisher.commatec-conferences.orgdphen1.com As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the definitive identification of this compound based on both its retention time and its unique mass spectrum and fragmentation pattern. mdpi.com GC-MS is widely used for the analysis of alkylphenols in various matrices. thermofisher.comoiv.int

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable technique for the analysis of a wide range of phenolic compounds. nih.govthermofisher.com It combines the separation capabilities of LC with the sensitive and selective detection of MS. This technique is particularly useful for analyzing complex mixtures and for quantifying low levels of target compounds. nih.govresearchgate.net The use of LC-MS would allow for the unambiguous identification and quantification of this compound, even in the presence of other structurally similar compounds. researchgate.net

Computational and Theoretical Chemistry of 4 Hex 2 En 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate electronic structure, molecular geometry, and various reactivity parameters.

The electronic structure of 4-(Hex-2-en-2-yl)phenol dictates its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly employed to study this. Key aspects that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the hydroxyl group and the π-system of the benzene (B151609) ring and the alkenyl chain would be areas of significant interest.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A hypothetical table of such descriptors for this compound, based on typical values for similar phenols, is presented below.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -8.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.3 |

| Ionization Potential | I | -EHOMO | 8.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I+A)/2 | 4.85 |

| Chemical Hardness | η | (I-A)/2 | 3.65 |

| Chemical Softness | S | 1/η | 0.27 |

| Electrophilicity Index | ω | χ²/2η | 3.22 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

The hexenyl side chain of this compound can adopt various conformations due to the rotation around its single bonds. A thorough conformational analysis would be necessary to identify the most stable conformers. This is typically done by:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the side chain and calculating the energy at each step. This would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Geometry Optimization: Starting from various initial geometries, the molecular structure would be optimized to find the lowest energy conformations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques can predict how this compound interacts with its environment, including biological macromolecules, and how it behaves under different conditions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were to be investigated for potential biological activity, docking studies would be performed to understand its interactions with specific protein targets. This process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) would be optimized, and the 3D structure of the target protein (the receptor) would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to place the ligand in the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The binding affinity of each pose would be estimated using a scoring function. The poses with the best scores would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the protein's amino acid residues.

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation. For this compound, these would include:

NMR Spectroscopy: Calculation of 1H and 13C NMR chemical shifts.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra.

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of this compound. This involves locating transition states and calculating activation energies, providing insights into the kinetics and thermodynamics of the reactions.

Reaction Mechanism Elucidation through Computational Methods

Should this compound be involved in a chemical reaction, computational chemistry would be instrumental in elucidating the reaction mechanism. This involves:

Mapping the Reaction Coordinate: Identifying the reactants, products, and any intermediates.

Locating Transition States: Finding the highest energy point along the reaction pathway, which represents the transition state.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the reactants and products.

By studying the energetics of different possible pathways, the most likely reaction mechanism can be determined.

Chemical Reactivity and Derivatization of 4 Hex 2 En 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site of reactivity in phenols. Its acidic proton and the lone pairs of electrons on the oxygen atom allow for a variety of chemical transformations.

O-Alkylation and O-Acylation Reactions

O-Alkylation: This reaction involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl group, forming an ether. Typically, this is achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

O-Acylation: This process introduces an acyl group (R-C=O) to the oxygen atom, resulting in the formation of an ester. Common reagents for this transformation include acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

A hypothetical data table for such reactions would include details on reactants, reaction conditions, and the resulting products.

| Reaction Type | Reagents | Catalyst/Base | Product |

| O-Alkylation | Methyl Iodide | Sodium Hydroxide | 4-(Hex-2-en-2-yl)-1-methoxybenzene |

| O-Acylation | Acetyl Chloride | Pyridine | 4-(Hex-2-en-2-yl)phenyl acetate |

Condensation Reactions Leading to Polymeric Structures (e.g., Phenolic Resins)

Phenols are well-known precursors for the synthesis of phenolic resins, such as Bakelite, through condensation reactions with aldehydes, most commonly formaldehyde. This process typically occurs under acidic or basic conditions and involves electrophilic aromatic substitution on the phenol ring, followed by condensation steps to form a cross-linked polymer network. The presence of the alkenyl side chain in "4-(Hex-2-en-2-yl)phenol" could potentially influence the polymerization process and the properties of the resulting resin.

Reactions at the Alkenyl Side Chain

The carbon-carbon double bond in the hexenyl side chain is another key site for chemical reactions, allowing for additions and polymerizations.

Hydrogenation and Halogenation Reactions

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This would convert the hexenyl group into a hexyl group.

Halogenation: Halogens like bromine or chlorine can add across the double bond. This reaction proceeds via an electrophilic addition mechanism and would result in the formation of a dihalogenated derivative.

A prospective data table for these reactions is presented below.

| Reaction Type | Reagents | Catalyst | Product |

| Hydrogenation | Hydrogen Gas | Palladium on Carbon | 4-(Hexan-2-yl)phenol |

| Halogenation | Bromine | None | 4-(2,3-Dibromohexan-2-yl)phenol |

Cycloaddition and Polymerization Potential

The double bond could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, if a suitable diene is present. Furthermore, under specific conditions with appropriate initiators, the alkenyl group could undergo polymerization, leading to a polymer with phenolic side chains.

Aromatic Ring Functionalization

The aromatic ring of "this compound" is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Since the para position is already occupied by the hexenyl group, substitution would be expected to occur at the ortho positions. Examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Electrophilic Aromatic Substitution Reactions

The phenol ring is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the hydroxyl (-OH) group. nih.govrsc.org This group increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the molecule highly nucleophilic. nih.govgoogle.com The general mechanism involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. google.com

In the case of this compound, the para position is occupied by the hexenyl group. Therefore, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6). The hydroxyl group is a strongly activating ortho-, para-director, while the alkyl group at the para position is a weakly activating, ortho-, para-director. Their combined influence strongly favors substitution at the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions applicable to phenols include halogenation, nitration, and Friedel-Crafts alkylation/acylation. Due to the high activation of the ring, these reactions often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst that is typically required for less activated benzene (B151609) rings. nih.gov For instance, halogenation can often be achieved with elemental halogens, and nitration can occur with dilute nitric acid. nih.gov

Table 1: General Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | General Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br₂ in CCl₄ or other non-polar solvent | 2-Bromo-4-(hex-2-en-2-yl)phenol |

| Br₂ in H₂O (Bromine water) | 2,6-Dibromo-4-(hex-2-en-2-yl)phenol | |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(hex-2-en-2-yl)phenol |

Note: The data in this table is illustrative of the expected reactivity based on the principles of electrophilic aromatic substitution on substituted phenols. Specific experimental outcomes for this compound may vary.

Advanced C-H Activation and Cross-Coupling Strategies

Modern synthetic organic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds and transition metal-catalyzed cross-coupling reactions as powerful tools for derivatization. researchgate.net These methods offer highly efficient and atom-economical routes to complex molecules that can be challenging to access through traditional methods.

C-H Activation

For phenols, the hydroxyl group can serve as an effective directing group, enabling the selective functionalization of the C-H bonds at the ortho position. This process typically involves a transition metal catalyst, often from the palladium or rhodium families, which coordinates to the phenolic oxygen. researchgate.net This coordination positions the metal center in proximity to the ortho C-H bond, facilitating its cleavage and the formation of a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to introduce new functional groups.

Strategies for the ortho-alkenylation of unprotected phenols have been developed using palladium(II) catalysts, which enable the direct coupling of phenols with alkenes. This approach highlights the utility of the phenol group itself as a directing element to achieve high site-selectivity.

Cross-Coupling Reactions

Traditional cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to phenols, the hydroxyl group is typically converted into a more reactive leaving group, such as a triflate (-OTf) or mesylate (-OMs). This transformation changes the electronic nature of the phenolic substrate from a nucleophile to an electrophile suitable for cross-coupling.

Once the triflate derivative is formed, it can undergo oxidative addition to a low-valent transition metal catalyst (commonly palladium(0)), initiating the catalytic cycle. This palladium(II) intermediate then participates in transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the final coupled product and regenerate the catalyst. These strategies allow for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position of the original phenol.

Table 2: Potential C-H Activation and Cross-Coupling Strategies for this compound

| Strategy | Substrate / Intermediate | Typical Catalyst System | Coupling Partner Example | Potential Product |

|---|---|---|---|---|

| Ortho C-H Alkenylation | This compound | Pd(OAc)₂ / Oxidant | Styrene | 2-Styryl-4-(hex-2-en-2-yl)phenol |

| Suzuki-Miyaura Coupling | 4-(Hex-2-en-2-yl)phenyl triflate | Pd(PPh₃)₄ / Base | Phenylboronic acid | 4'-(Hex-2-en-2-yl)-[1,1'-biphenyl]-4-ol |

Note: This table outlines potential synthetic strategies. The successful application of these methods would require specific optimization of reaction conditions, catalysts, and reagents.

Catalytic Applications Involving 4 Hex 2 En 2 Yl Phenol and Phenol Derivatives

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to complex molecule synthesis. The phenolic and alkenyl moieties of 4-(Hex-2-en-2-yl)phenol can both participate in such transformations.

The electron-rich phenol (B47542) ring of this compound makes it an excellent nucleophile for reactions such as Friedel-Crafts alkylations. Chiral organocatalysts can facilitate the enantioselective addition of phenols to electrophiles like trihaloacetaldehydes, a process that could be applied to this compound to introduce chiral functionalities. researchgate.net

Furthermore, the phenol moiety can undergo catalytic asymmetric dearomatization (CADA) reactions, a powerful strategy for converting flat aromatic compounds into three-dimensional cyclic structures. nih.govrsc.org For instance, in the presence of a bifunctional thiourea (B124793) organocatalyst, naphthol derivatives (structurally related to phenols) can react with nitroalkenes in a dearomative Michael addition to yield highly functionalized naphthalenones with excellent enantioselectivity. mdpi.com This suggests a potential pathway for transforming this compound into complex, chiral cyclohexadienone structures.

The alkenyl group also presents a handle for organocatalyzed reactions. Iminium ion catalysis, using chiral secondary amines like imidazolidinones, can activate α,β-unsaturated aldehydes for conjugate addition. caltech.educore.ac.uk While the hexenyl group in this compound is not an enal, related organocatalytic strategies could potentially functionalize this double bond.

Table 1: Representative Organocatalyzed Transformations of Phenol Derivatives This table illustrates potential transformations applicable to this compound based on reactions with similar compounds.

| Reaction Type | Substrate Example | Catalyst Type | Product Type | Ref. |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Activated Phenols | Cinchona Alkaloid Derivative | Chiral Trihalohydroxyalkylated Adducts | researchgate.net |

| Dearomative Michael Addition | 2-Naphthols | Thiourea Organocatalyst | Enantioenriched Functionalized Naphthalenones | mdpi.com |

| Conjugate Addition | Pyrroles | Chiral Imidazolidinone | Chiral Aldehydes | core.ac.uk |

The phenolic hydroxyl group is a key feature in many organocatalytic systems, primarily acting as a hydrogen-bond donor to activate substrates. Chiral phosphoric acids (CPAs), for example, are powerful Brønsted acid catalysts where the phosphate (B84403) is attached to a chiral backbone like BINOL (1,1'-bi-2-naphthol). rsc.org It is conceivable that this compound could be elaborated into a more complex structure, serving as a precursor to a new class of chiral ligands or catalysts. The alkenyl chain could be functionalized to attach other catalytic moieties or to tune the steric and electronic properties of the catalyst.

Phenol derivatives have been used as additives in organocatalytic reactions to improve efficiency and selectivity. For example, 4-nitrophenol (B140041) is often used as an acidic additive in proline-catalyzed Michael additions. mdpi.com While this compound itself may not be acidic enough for this specific role, its structural modifications could lead to derivatives with tailored acidity and steric bulk, making them useful as co-catalysts in hydrogen-bonding-mediated catalytic systems. researchgate.net

Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for bond formation, and the functional groups of this compound are well-suited for such reactions.

While this compound itself is not a halo-alkenylphenol, it serves as a scaffold that could be halogenated at either the vinyl position of the hexenyl chain or on the aromatic ring. The resulting halo-alkenylphenol would be an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. rsc.orgeie.gr

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Heck couplings are mainstays of modern organic synthesis. nih.govuwindsor.ca For a hypothetical 4-(1-halo-hex-2-en-2-yl)phenol, a Negishi coupling with an alkylzinc reagent could forge a new C(sp²)-C(sp³) bond, a common strategy for building complex carbon skeletons. nih.gov The hydroxyl group can act as a directing group in some C-H activation contexts, potentially influencing the regioselectivity of these coupling reactions. researchgate.net

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions This table provides examples of cross-coupling reactions that could be applied to halogenated derivatives of this compound.

The carbon-carbon double bond in the hexenyl side chain of this compound can be readily reduced through catalytic hydrogenation. wikipedia.orgchemistrytalk.org This reaction typically employs molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Raney-Ni). atlantis-press.com The reaction is generally highly efficient and proceeds via the syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst. chemistrytalk.org By carefully selecting the catalyst and reaction conditions (temperature, pressure), it is possible to achieve selective hydrogenation of the alkenyl moiety without reducing the aromatic phenol ring. For example, palladium catalysts are highly effective for alkene hydrogenation, while reducing the phenol ring to a cyclohexanol (B46403) typically requires harsher conditions or more reactive catalysts like rhodium (Rh) or ruthenium (Ru). rsc.orgresearchgate.net

An alternative approach is transfer hydrogenation, where a hydrogen donor molecule like formic acid or isopropanol (B130326) is used instead of H₂ gas, often with homogeneous catalysts such as rhodium or iridium complexes. chinesechemsoc.orgyoutube.com

Table 3: Catalysts for Hydrogenation of Unsaturated Bonds This table lists common catalyst systems for the hydrogenation of alkenes and phenols, indicating potential selectivity for the transformation of this compound.

| Catalyst | Typical Substrate | Product from this compound | Selectivity | Ref. |

|---|---|---|---|---|

| Pd/C | Alkenes, Alkynes | 4-(Hexyl)phenol | High for C=C over aromatic ring | atlantis-press.com |

| PtO₂ (Adams' catalyst) | Alkenes, Aromatics | 4-(Hexyl)phenol or 4-(Hexyl)cyclohexanol | Condition-dependent | chemistrytalk.org |

| Rh/C | Aromatics (Phenols) | 4-(Hexyl)cyclohexanol | High for aromatic ring | rsc.orggoogle.com |

| Raney-Ni | Alkenes, Carbonyls, Aromatics | 4-(Hexyl)phenol or 4-(Hexyl)cyclohexanol | Low, often requires harsh conditions | researchgate.net |

Photocatalysis and Radical Chemistry of Phenols

Visible-light photocatalysis has emerged as a powerful tool for green chemistry, enabling the formation of radical species under mild conditions. wikipedia.org Phenols and their derivatives are particularly well-suited for these transformations. wiley.com

Upon irradiation, often in the presence of a photocatalyst like iridium or ruthenium complexes, or even simpler organic dyes, a phenolate (B1203915) anion (formed by deprotonation of the phenol) can undergo single-electron transfer (SET). wiley.comrsc.org This generates a phenoxy radical. Such radicals are key intermediates in oxidative coupling reactions. For alkenylphenols, this process can lead to intramolecular or intermolecular C-C or C-O bond formation. nih.govbohrium.com For example, the photocatalytic oxidative coupling of alkenyl phenols using a heterogeneous titanium dioxide (TiO₂) catalyst can selectively form dihydrobenzofuran structures, which are common motifs in natural products. bohrium.comresearchgate.net

The alkenyl group itself can participate in radical reactions. A photocatalytically generated radical (e.g., a tribromomethyl radical from CBr₄) can add to the double bond of an alkenylphenol. rsc.orgrsc.org The resulting carbon-centered radical can then undergo further reactions, such as cyclization onto the aromatic ring, to build complex heterocyclic scaffolds like coumarins. rsc.orgrsc.org These tandem radical addition/cyclization reactions highlight the dual reactivity of the this compound scaffold in radical chemistry. dntb.gov.ua

Advanced Analytical Methodologies for Detection and Quantification of 4 Hex 2 En 2 Yl Phenol

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analytical process is the isolation and concentration of the target analyte from the sample matrix. phenomenex.com This step is crucial for removing interferences and enriching the analyte to a concentration level suitable for instrumental analysis. phenomenex.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common techniques employed for the sample preparation of phenolic compounds from complex matrices. phenomenex.commdpi.com

Liquid-Liquid Extraction (LLE) is a classic separation method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase. phenomenex.comwikipedia.org The choice of solvent is critical and depends on the polarity of the target analyte. For 4-(Hex-2-en-2-yl)phenol, which possesses both a polar hydroxyl group and a non-polar hexenyl chain, a solvent of intermediate polarity would be suitable for extraction from aqueous samples. The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, the solvent-to-sample ratio, and the mixing time. phenomenex.com Adjusting the pH to be acidic can suppress the ionization of the phenolic hydroxyl group, making the compound more soluble in organic solvents.

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. scharlab.com The principle of SPE is similar to liquid chromatography, involving the partitioning of the analyte between a solid sorbent and a liquid mobile phase. scharlab.com For phenolic compounds like this compound, reversed-phase SPE is commonly used, where a non-polar stationary phase (e.g., C18-bonded silica) retains the analyte from a polar sample matrix. phenomenex.com The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. scharlab.com Normal-phase SPE, using a polar sorbent, can also be employed for cleanup of non-polar extracts. sigmaaldrich.com

Table 1: Comparison of LLE and SPE Techniques for Phenolic Compound Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids based on relative solubility. wikipedia.org | Partitioning between a solid sorbent and a liquid phase based on affinity. scharlab.com |

| Common Solvents/Sorbents | Dichloromethane, Hexane, Ethyl Acetate. phenomenex.comwikipedia.org | C18, Silica, Polymeric Sorbents. phenomenex.comsigmaaldrich.com |

| Advantages | Simple, low cost for basic applications. phenomenex.com | High selectivity, lower solvent use, automation-friendly, less emulsion formation. scharlab.comresearchgate.net |

| Disadvantages | Can be labor-intensive, may form emulsions, requires large solvent volumes. researchgate.net | Higher cost of consumables (cartridges), method development can be more complex. researchgate.net |

| Typical Application | Extraction of phenols from aqueous waste streams. mdpi.com | Cleanup of environmental water, food, and biological samples prior to chromatography. researchgate.net |

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. greyhoundchrom.com For this compound, derivatization can be employed to increase its volatility for gas chromatography (GC) or to enhance its detectability for liquid chromatography (LC). nkust.edu.twphenomenex.com

For GC analysis, the polar hydroxyl group of the phenol (B47542) can lead to poor peak shape and thermal instability. Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and thermally stable. phenomenex.comchemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents used for this purpose. chemcoplus.co.jp

For LC analysis, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly increasing the sensitivity of UV-Vis or fluorescence detectors. nkust.edu.tw Pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be used to label phenols, allowing for detection at wavelengths where background interference is minimal. nkust.edu.tw Post-column photochemical derivatization is another technique where the analyte is modified after chromatographic separation and before detection, often leading to enhanced fluorescence. nkust.edu.tw

Table 2: Common Derivatization Reagents for Phenols

| Technique | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) chemcoplus.co.jp | Increases volatility and thermal stability. phenomenex.com |

| Gas Chromatography (GC) | Acylation | Pentafluorobenzyl bromide (PFBBr) epa.gov | Creates derivatives suitable for Electron Capture Detection (ECD). |

| Liquid Chromatography (LC) | UV Labeling | 1-fluoro-2,4-dinitrobenzene (FDNB) nkust.edu.tw | Adds a strong UV-absorbing group for enhanced detection. nkust.edu.tw |

| Liquid Chromatography (LC) | Fluorescence Labeling | Dansyl Chloride | Adds a fluorescent tag for highly sensitive detection. |

High-Resolution Chromatographic Separations

Chromatography is the core of the analytical workflow, providing the separation of the target analyte from other components in the prepared sample extract. Both gas and liquid chromatography are powerful techniques for the analysis of phenolic compounds.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. phenomenex.com For underivatized phenols, open-tubular, capillary columns offer high resolution and efficiency. epa.gov Fused-silica columns with a variety of stationary phases of different polarities are available to optimize the separation. epa.gov

The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity. It is often used for the analysis of underivatized phenols. epa.gov

Electron Capture Detector (ECD): A highly selective detector for electrophilic compounds, such as halogenated derivatives. Phenols can be derivatized with reagents like PFBBr to be detected with high sensitivity by ECD. epa.gov

Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that provides both quantification and structural information, which is discussed further in section 7.3.

Table 3: Illustrative GC Conditions for Phenol Analysis

| Parameter | Condition |

|---|---|

| Column | Fused-silica capillary column (e.g., 1% SP-1240DA on Supelcoport) epa.gov |

| Injector | Programmed Temperature Vaporizing (PTV) thermofisher.com |

| Carrier Gas | Helium or Nitrogen epa.govcdc.gov |

| Temperature Program | e.g., Initial 80°C, ramp at 8°C/min to 150°C epa.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) epa.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) has become a dominant technique for the analysis of a wide range of compounds, including phenols that may be non-volatile or thermally labile. sigmaaldrich.comwikipedia.org UHPLC systems use columns with sub-2 µm particles, which provide significantly higher resolution, speed, and sensitivity compared to traditional HPLC. sigmaaldrich.com

Reversed-phase chromatography is the most common mode for separating phenolic compounds. wikipedia.org

Columns: C18 columns are widely used, but other phases like Phenyl-Hexyl can offer alternative selectivity for aromatic compounds due to π-π interactions. sigmaaldrich.com

Mobile Phase: Typically consists of a mixture of water (often acidified with formic or phosphoric acid to ensure the phenol is in its non-ionized form) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com

Detectors:

Diode Array Detector (DAD) or UV-Vis Detector: Allows for the monitoring of absorbance at multiple wavelengths, providing both quantification and preliminary identification based on the UV spectrum. nih.gov

Fluorescence Detector (FLD): Offers high sensitivity and selectivity for naturally fluorescent compounds or those that have been derivatized with a fluorescent tag.

Mass Spectrometry (MS): UHPLC-MS combines the high separation power of UHPLC with the sensitive and specific detection of MS.

Table 4: Illustrative UHPLC Conditions for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase, e.g., Ascentis® Express Phenyl-Hexyl or C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) frontiersin.org |

| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid. sielc.com |

| Flow Rate | e.g., 0.2 - 0.5 mL/min |

| Column Temperature | Controlled, e.g., 30-40 °C |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

Mass Spectrometric and Hybrid Techniques

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the gold standard for the unequivocal identification and highly sensitive quantification of organic compounds like this compound. thermofisher.comresearchgate.net

In GC-MS , after separation on the GC column, molecules enter the mass spectrometer where they are ionized, typically by Electron Ionization (EI). The resulting molecular ion and characteristic fragment ions form a mass spectrum that serves as a chemical fingerprint for identification. docbrown.info The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the cleavage of the hexenyl side chain and rearrangements of the aromatic ring.

LC-MS typically employs softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which usually result in less fragmentation and a prominent molecular ion, making it ideal for molecular weight determination.

For complex matrices, tandem mass spectrometry (MS/MS) , as used in GC-MS/MS or LC-MS/MS systems, provides an even higher degree of selectivity and sensitivity. thermofisher.com In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), significantly reduces chemical noise and allows for quantification at very low levels. thermofisher.com

Table 5: Mass Spectrometric Parameters for Analysis of Phenolic Compounds

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Quadrupole-TOF (Q-TOF) |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | Selected Reaction Monitoring (SRM) (for quantification) |

| Key Advantage | Provides detailed structural information from fragmentation patterns. docbrown.info | High selectivity and sensitivity for trace analysis in complex matrices. thermofisher.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure m/z to several decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's elemental formula, a critical step in its identification. algimed.com

The principle of HRMS lies in its ability to distinguish between ions of very similar nominal mass. bioanalysis-zone.com For this compound, the molecular formula is C₁₂H₁₆O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated with high precision.

The experimentally determined mass from an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is then compared against the theoretical value. algimed.comdphen1.com A close match, typically within a mass accuracy window of less than 5 parts per million (ppm), provides strong evidence for the proposed elemental composition. algimed.com This high mass accuracy is crucial for differentiating the target analyte from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may be present in a sample. bioanalysis-zone.com Analytical methods coupling liquid chromatography with HRMS (LC-HRMS) have been successfully developed for the analysis of various alkylphenols in complex matrices, demonstrating the suitability of this approach. dphen1.commdpi.comnih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O |

| Nominal Mass | 176 u |

| Monoisotopic Mass (Calculated) | 176.120115 u |

| Typical HRMS Instrument | Orbitrap, Time-of-Flight (TOF) |

| Common Ionization Mode | Heated Electrospray Ionization (HESI) |

| Observed Ion (Negative Mode) | [M-H]⁻ |

| Theoretical m/z of [M-H]⁻ | 175.11243 u |

| Acceptable Mass Accuracy | < 5 ppm |

This table presents the calculated theoretical mass values for this compound, which are fundamental for its identification using High-Resolution Mass Spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used for the structural elucidation of a molecule and for highly selective and sensitive quantification. mun.camdpi.com The process involves multiple stages of mass analysis. First, a precursor ion (often the molecular ion or a protonated/deprotonated molecule, [M+H]⁺ or [M-H]⁻) of the target analyte is selected in the first mass analyzer. This isolated precursor ion is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas, breaking into smaller, characteristic product ions. The second mass analyzer then separates and detects these product ions, generating a fragmentation spectrum. mun.ca

This fragmentation pattern serves as a structural fingerprint, as the way a molecule breaks apart is directly related to its chemical structure. For this compound, fragmentation would be expected to occur at the weaker bonds, primarily involving the hexenyl side chain. Studies on similar 4-n-alkylphenols show that characteristic fragmentation involves cleavages of the alkyl chain. researchgate.netresearchgate.net For this compound, key fragmentations would likely include the loss of alkyl radicals from the hexenyl group and potentially cleavages adjacent to the double bond.

By using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the instrument is set to detect only specific transitions from a precursor ion to a particular product ion, MS/MS provides exceptional selectivity and sensitivity. csic.esthermofisher.com This allows for the quantification of the target compound at trace levels even in the presence of a complex sample matrix, as only compounds that undergo the specific fragmentation pathway are detected. csic.es

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 175.11 | 145.09 | C₂H₆ | Loss of an ethyl radical from the hexenyl chain |

| 175.11 | 133.09 | C₃H₆ | Loss of a propylene (B89431) fragment |

| 175.11 | 119.08 | C₄H₈ | Loss of a butylene fragment from the side chain |

| 175.11 | 107.05 | C₅H₈ | Cleavage yielding a cresol-like fragment |

This table outlines the predicted fragmentation patterns for the deprotonated molecule of this compound. These specific precursor-to-product ion transitions can be used for highly selective detection and quantification in MS/MS analysis. The predictions are based on established fragmentation patterns of related alkylphenols. researchgate.netresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixture Analysis

When this compound is present in a highly complex matrix, such as environmental water or industrial effluent, one-dimensional chromatography may be insufficient to separate it from hundreds or thousands of other compounds. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a solution by providing significantly enhanced separation power and sensitivity. researchgate.net

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. researchgate.net The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second-dimension column for a fast, secondary separation. The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity. researchgate.net

This structured separation spreads co-eluting peaks from the first dimension across the second dimension, dramatically increasing peak capacity and resolving analytes from matrix interferences. researchgate.net GCxGC-MS has been effectively used for the analysis of semi-volatile compounds, including various phenols and phthalates, in complex environmental samples. researchgate.net This technique would be particularly advantageous for resolving this compound from its structural isomers or other related phenolic compounds that might have very similar boiling points but differ slightly in polarity, a task that is challenging for conventional GC-MS.

Table 3: Illustrative GCxGC Separation of this compound in a Complex Matrix

| Compound Class | First Dimension Retention Time (¹t_R) (min) | Second Dimension Retention Time (²t_R_) (s) | Rationale for Separation |

| Aliphatic Hydrocarbons | 10.0 - 25.0 | 0.5 - 1.5 | Elute based on boiling point; low polarity results in short retention on the 2nd column. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 18.0 - 35.0 | 1.5 - 2.5 | Higher boiling points and slightly more polarizable than aliphatics. |

| This compound | 22.5 | 3.5 | The phenolic -OH group significantly increases polarity, leading to longer retention on the polar 2nd column compared to hydrocarbons of similar boiling points. |

| Other Alkylphenol Isomers | 22.0 - 23.0 | 3.2 - 3.8 | Isomers with similar boiling points are separated in the 2nd dimension based on small differences in polarity. |

| Phthalate Esters | 28.0 - 40.0 | 4.0 - 5.5 | High boiling points and high polarity lead to long retention times in both dimensions. |

This table provides a hypothetical illustration of how GCxGC can effectively separate this compound from other compound classes typically found in environmental or industrial samples. The separation is based on the principles of using two columns of different selectivities. researchgate.netresearchgate.net

Environmental Behavior and Fate of 4 Hex 2 En 2 Yl Phenol

The environmental behavior of a chemical compound dictates its distribution and persistence in different environmental matrices. This section examines the occurrence of 4-(Hex-2-en-2-yl)phenol in aquatic systems and its partitioning into soil and living organisms.

Presence in Aquatic Systems (Surface Water, Wastewater, Sediments)

Phenolic compounds, a class to which this compound belongs, are known to enter aquatic environments through various pathways. Industrial and municipal effluents are significant sources of phenols in surface waters. pjoes.comlsrca.on.ca The production and use of chemicals, plastics, resins, and pharmaceuticals can lead to their discharge into wastewater. pjoes.comresearchgate.net Natural processes, such as the decomposition of organic matter, also contribute to the presence of phenols in the environment. pjoes.comwho.int

While specific data on the concentration of this compound in different aquatic systems is limited, general information on phenols provides a context for its likely behavior. Phenol (B47542) concentrations in surface waters can vary widely, from as low as 0.01 µg/L in natural waters to over 40 mg/L in waters polluted by industrial activities. pjoes.com For instance, river waters have been reported to contain phenol concentrations in the range of 2-2000 µg/l. pjoes.com In the Lake Simcoe watershed, phenol levels in tributaries and the lake itself were generally 1 μg/L or less, which is typical for Canadian surface waters. lsrca.on.ca

Wastewater, particularly from industrial sources, can contain significantly higher concentrations of phenols. pjoes.com For example, industrial sewage may contain pentachlorophenol (B1679276) concentrations ranging from 0.1 to 10 mg/l. pjoes.com The presence of various phenols has been detected in the effluents of industries such as petrochemical, textile, and pulp and paper manufacturing. researchgate.net

Due to their chemical properties, some phenolic compounds can accumulate in sediments. For example, analysis of sediments in the USA has shown nonylphenol levels ranging from 0.003 to 3.0 µg/g. pjoes.com The tendency of a compound to sorb to sediment is influenced by its solubility and other physicochemical properties. lsrca.on.ca

Table 1: Reported Concentrations of Phenolic Compounds in Various Aquatic Systems This table provides a general overview of phenol concentrations and is not specific to this compound.

| Environmental Compartment | Concentration Range | Reference |

|---|---|---|

| Natural Surface Waters | 0.01 – 2.0 µg/L | pjoes.com |

| River Waters | 2 - 2000 µg/L | pjoes.com |

| Industrial Wastewater | 0.1 - 10 mg/L (for pentachlorophenol) | pjoes.com |

| Sediments | 0.003 - 3.0 µg/g (for nonylphenol) | pjoes.com |

| Lake Simcoe Watershed | ≤ 1 µg/L | lsrca.on.ca |

Partitioning to Soil and Biota

The distribution of a chemical in the environment is also governed by its partitioning behavior between water, soil, and living organisms. The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (LogP), plays a crucial role. researchgate.net For instance, the non-phosphorylated analog of a related compound, 4-[(Z)-3-(4-hydroxyphenyl)hex-2-en-2-yl]phenol, has a LogP of 4.83, indicating it is lipophilic. Compounds with high lipophilicity tend to accumulate in soil, sediments, and the fatty tissues of organisms. researchgate.net

The application of sewage sludge to land can introduce phenolic compounds to terrestrial environments. researchgate.net Once in the soil, phenols are subject to various degradation processes, but their persistence can be influenced by soil conditions. lsrca.on.ca The presence of dissolved organic matter (DOM) in both aquatic and terrestrial systems can affect the transport and behavior of these compounds by acting as a carrier. researchgate.net

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound can be transformed and degraded through various biological and abiotic processes. These pathways determine the compound's persistence and the nature of any transformation products.

Biodegradation Mechanisms and Rates in Various Environmental Compartments

Biodegradation is a primary mechanism for the removal of phenolic compounds from the environment. scielo.brresearchgate.net Microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down these compounds, often using them as a source of carbon and energy. researchgate.netjeeng.net The efficiency of biodegradation can be influenced by several factors, including the concentration of the phenol, pH, temperature, and the presence of other organic compounds. scielo.brjeeng.net

The rate of biodegradation can vary significantly. For example, studies on phenol degradation by Pseudomonas species have shown that the rate is dependent on the initial phenol concentration. jeeng.net High concentrations of phenols can be inhibitory to microbial activity, slowing down the degradation process. scielo.brmdpi.com The presence of other easily degradable carbon sources can sometimes enhance the biodegradation of more complex phenols. nih.gov

In soil, phenols can be rapidly decomposed by microorganisms under both aerobic and anaerobic conditions, with degradation typically occurring over several days, provided that other soil conditions are favorable. lsrca.on.ca In aquatic systems, both pure and mixed microbial cultures have been shown to effectively degrade phenols. scielo.br

Source Identification and Contribution from Alkylphenol Ethoxylate Degradation

The primary anthropogenic source of alkylphenols in the environment is the degradation of alkylphenol ethoxylates (APEOs). nih.govsfei.org APEOs are a class of non-ionic surfactants used extensively in industrial, agricultural, and household products, including detergents, emulsifiers, and dispersing agents. researchgate.netrewe-group.com

When products containing APEOs are disposed of, they enter wastewater treatment plants. During biological wastewater treatment, microorganisms break down the APEOs. This biodegradation process primarily involves the stepwise shortening of the hydrophilic ethoxylate chain. researchgate.netservice.gov.uk This process does not typically break down the phenol ring or the attached alkyl group, leading to the formation of more persistent and toxic degradation products, including short-chain APEOs and, ultimately, alkylphenols (APs). researchgate.netnih.gov These degradation products are then released into the environment through wastewater effluent. nih.gov

The most studied of these degradation products are 4-nonylphenol (B119669) and 4-octylphenol, which are formed from nonylphenol ethoxylates and octylphenol (B599344) ethoxylates, respectively. researchgate.net The parent APEOs are complex mixtures of various isomers, with different branching structures in the alkyl chain. researchgate.net Consequently, their degradation results in a complex mixture of corresponding alkylphenol isomers.

While it is chemically plausible that this compound could be a degradation product of corresponding C12-alkylphenol ethoxylates (those with a hexenyl group attached to the phenol), there is no specific mention in the reviewed scientific literature of this compound being a monitored or identified degradation product of commercial APEOs. The focus of environmental monitoring and research has been overwhelmingly on the nonylphenol and octylphenol isomers due to their widespread use and environmental prevalence. nih.govbibliotekanauki.pl

Therefore, the principal source of this compound, if present in the environment, would likely be the biodegradation of specific C12-alkylphenol ethoxylate surfactants used in industrial processes or commercial products. service.gov.uk These compounds would follow the established pathway of entering waterways via industrial and municipal wastewater effluents. pjoes.com

Biochemical Interactions of 4 Hex 2 En 2 Yl Phenol in Vitro Studies

Enzyme-Substrate and Enzyme-Modulator Interactions (In Vitro)

Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are crucial in understanding the interaction between a ligand, such as 4-(hex-2-en-2-yl)phenol, and a protein's active site, providing insights into the molecule's potential as an enzyme substrate or inhibitor. The binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, are key determinants of the molecule's biological activity. nih.govnih.gov

In the context of substituted phenols, molecular docking studies have been employed to investigate their interactions with various enzymes, including tyrosinase and acetylcholinesterase. mdpi.comresearchgate.net For instance, docking studies with tyrosinase, an enzyme involved in melanin (B1238610) production, have shown that ortho-substituted phenols can bind to the active site despite potential steric hindrance. The orientation and proximity of the phenolic hydroxyl group and the substituent to the copper ions in the active site are critical for determining whether the compound will act as a substrate or an inhibitor. mdpi.com

The binding affinity, often expressed as a dissociation constant (Kd) or docking energy (kcal/mol), quantifies the strength of the interaction. A lower value typically indicates a more stable complex. nih.govmdpi.com For example, in a study of various phenolic compounds, those with stronger binding affinities to the enzyme's active site, as predicted by molecular docking, also exhibited more significant inhibitory activity in in vitro assays. researchgate.net The interactions can involve hydrogen bonding with amino acid residues in the active site, as well as van der Waals and hydrophobic interactions. researchgate.netcore.ac.uk

Table 1: Representative Molecular Docking Data for Phenolic Compounds with Enzyme Active Sites

| Compound Class | Target Enzyme | Key Interactions | Predicted Affinity (Example) | Reference |

| Ortho-substituted phenols | Tyrosinase | Hydrogen bonds, hydrophobic interactions with active site residues. Proximity to copper ions is crucial. | Kd values in the mM range have been reported for some phenols. | mdpi.com |

| Various Phenolic Compounds | Acetylcholinesterase | Strong binding propensity with binding energies ranging from -6.4 to -7.6 kcal/mol for some compounds. | - | researchgate.net |

| Phenolic Sulfonamides | Tyrosinase | H-bond interactions with amino acid residues in the active site. | Higher affinity than the parent phenol (B47542) was observed for some derivatives. | nih.gov |

This table is illustrative and provides a general overview based on available literature for similar compounds. Specific docking data for this compound was not found in the provided search results.

Biochemical Mechanisms of Enzyme Catalysis on Substituted Phenols (In Vitro)

The enzymatic transformation of substituted phenols is a key area of biochemical research. Various enzymes can catalyze reactions involving phenols, leading to a range of products with different biological activities. The nature of the substituent on the phenol ring significantly influences the reaction mechanism and rate.

One important class of enzymes that act on phenols is the phenol hydroxylases (e.g., Phenol 2-monooxygenase) . These flavin-dependent enzymes catalyze the ortho-hydroxylation of simple phenols to produce catechols. ebi.ac.uk The catalytic cycle involves the reduction of the FAD cofactor by NADPH, followed by reaction with molecular oxygen to form a hydroperoxyflavin intermediate. This intermediate then hydroxylates the phenolic substrate. ebi.ac.uk The presence and nature of substituents can affect the enzyme's activity; for example, phenol hydroxylase shows activity towards various substituted phenols but not those with carboxyl groups. ebi.ac.uk

Tyrosinase is another key enzyme that oxidizes phenols. It catalyzes the oxidation of phenols to o-quinones, which are highly reactive electrophiles. researchgate.net These o-quinones can then undergo further reactions, such as Michael addition with nucleophiles like amino acid residues in proteins. researchgate.net The reactivity of substituted phenols as tyrosinase substrates can be influenced by steric hindrance and the electronic properties of the substituents. mdpi.com

Sulfotransferases are involved in the sulfation of phenols, a common metabolic pathway. Aryl sulfotransferase IV, for example, catalyzes the transfer of a sulfonate group from a donor molecule to a variety of substituted phenols. nih.gov Studies have shown that the rate of this reaction is influenced by the electronic properties of the substituents on the phenol ring, with electron-withdrawing groups generally decreasing the maximal velocity of sulfation. nih.gov

Decarboxylases can catalyze the regioselective carboxylation of phenols. mdpi.com For instance, certain enzymes can add a carboxyl group ortho or para to the phenolic hydroxyl group. mdpi.com This enzymatic reaction offers a green alternative to traditional chemical synthesis methods for producing phenolic acids. mdpi.com

The specific enzymatic reactions that this compound undergoes in vitro would depend on the enzyme systems it is exposed to. The hexenyl substituent would likely influence its interaction with the active sites of these enzymes and the subsequent catalytic mechanism.

Cellular Uptake and Transport Mechanisms (In Vitro Models)

The ability of a compound to exert a biological effect is often dependent on its ability to cross cell membranes and reach its intracellular targets. In vitro models, such as Caco-2 cell monolayers, are widely used to study the intestinal absorption and transport of various compounds, including phenolics. mdpi.comeeer.orgnih.gov These cells, when grown on permeable supports, differentiate to form a polarized monolayer that mimics the intestinal epithelium. eeer.orgnih.gov

The cellular uptake of phenolic compounds can occur through various mechanisms, including passive diffusion and active transport. mdpi.com The physicochemical properties of the molecule, such as its size, lipophilicity, and charge, play a crucial role in determining the primary transport pathway.

Studies have shown that the uptake of some small molecules is concentration, time, and temperature-dependent, suggesting the involvement of active transport processes. mdpi.com These processes can include adsorptive-mediated endocytosis, caveolae- or clathrin-mediated endocytosis. mdpi.com The use of metabolic inhibitors can help elucidate the specific pathways involved. eeer.org

For phenolic compounds, encapsulation in delivery systems like liposomes or nanoparticles can significantly enhance their cellular uptake and transport. mdpi.comnih.govnih.gov For example, encapsulating a phenolic extract in dual-coated liposomes was shown to increase its bioaccessibility approximately threefold by protecting it from gastrointestinal conditions and slowing its release. nih.gov Similarly, the uptake and transport of 9-nitrocamptothecin encapsulated in PLGA nanoparticles were significantly affected by the carrier's diameter and incubation time. nih.gov

In the context of this compound, its relatively lipophilic hexenyl group might facilitate its passage across cell membranes via passive diffusion. However, the potential for interaction with membrane transporters cannot be ruled out without specific experimental data.

Investigation of Antioxidant Activity and Mechanisms (In Vitro)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. nih.govarchivesofmedicalscience.comtorvergata.it The antioxidant activity of this compound and related compounds can be evaluated using various in vitro assays.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay , the ferric thiocyanate (B1210189) (FTC) assay, and the thiobarbituric acid (TBA) method. researchgate.netglobalresearchonline.net The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. globalresearchonline.netresearchgate.net The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. globalresearchonline.net

The total phenolic content of an extract or compound is often determined using the Folin-Ciocalteu method , and a higher phenolic content is generally correlated with stronger antioxidant activity. researchgate.netglobalresearchonline.net

The structure of a phenolic compound, including the number and position of hydroxyl groups and the nature of other substituents, significantly influences its antioxidant activity. nih.govtorvergata.it For instance, the presence of additional hydroxyl groups can enhance antioxidant properties. nih.gov The lipophilic nature of substituents can also play a role, potentially by increasing the compound's solubility in lipidic environments where oxidation often occurs. nih.gov

A study on a related compound, 4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol, reported an IC50 value of 50 µM in the DPPH assay, indicating significant antioxidant activity.

Table 2: Common In Vitro Antioxidant Assays for Phenolic Compounds

| Assay | Principle | Measured Parameter | Reference |

| DPPH Radical Scavenging | Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength, often expressed as % inhibition or IC50. | researchgate.netglobalresearchonline.netresearchgate.net |

| Ferric Thiocyanate (FTC) | Measures the amount of peroxide produced during the initial stages of lipid oxidation. | Absorbance of the ferric-thiocyanate complex. | researchgate.net |

| Thiobarbituric Acid (TBA) | Measures the formation of malondialdehyde, a secondary product of lipid oxidation. | Absorbance of the TBA-malondialdehyde adduct. | researchgate.net |

| Total Phenolic Content (Folin-Ciocalteu) | Measures the total amount of phenolic compounds based on their ability to reduce the Folin-Ciocalteu reagent. | Absorbance at a specific wavelength, usually expressed as gallic acid equivalents. | researchgate.netglobalresearchonline.net |

In Vitro Bioaccessibility Studies of Phenolic Compounds

Bioaccessibility is defined as the fraction of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption. researchgate.netmdpi.com It is a crucial factor determining the potential health benefits of dietary phenolics. researchgate.net In vitro digestion models are commonly used to simulate the physiological conditions of the mouth, stomach, and small intestine to assess the bioaccessibility of these compounds. mdpi.com

The bioaccessibility of phenolic compounds can be influenced by several factors, including their chemical structure, the food matrix in which they are present, and processing methods. researchgate.netmdpi.com For many phenolics, bioaccessibility is relatively low due to factors like poor solubility, instability in the gastrointestinal tract, and interactions with other food components. nih.govmdpi.com